Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

Medicinal Chemistry Parallel Synthesis Cross-Coupling

Generic procurement of a 'bromooxazole carboxylate' without specifying the 2-bromo, 5-methyl, 4-ethyl carboxylate substitution pattern risks synthetic failure due to regioisomer-dependent coupling kinetics. This compound (CAS 1187582-59-7) resolves that uncertainty: • 70% success rate in parallel Suzuki-Miyaura coupling (vs. 57% for 5-bromo isomers), enabling high-throughput library synthesis • Orthogonal C4-ethyl ester handle for hydrolysis/transesterification without disrupting the C2 coupling site • Scalable LiBH₄ reduction (47-89% yield at 40 g scale) to the corresponding alcohol for downstream functionalization Ensures batch-to-batch reproducibility for SAR campaigns and iterative polyoxazole construction.

Molecular Formula C7H8BrNO3
Molecular Weight 234.05 g/mol
CAS No. 1187582-59-7
Cat. No. B1468251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-5-methyl-oxazole-4-carboxylate
CAS1187582-59-7
Molecular FormulaC7H8BrNO3
Molecular Weight234.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=N1)Br)C
InChIInChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3
InChIKeyARAJVACDXDXTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: Core Properties


Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (CAS 1187582-59-7) is a halogenated oxazole building block, characterized by a C2-bromo substituent, a C5-methyl group, and a C4-ethyl carboxylate group . Its molecular formula is C₇H₈BrNO₃ (MW 234.05), with a predicted density of 1.5±0.1 g/cm³ and a boiling point of 280.5±32.0 °C at 760 mmHg . The compound features a reactive C2-bromo site for cross-coupling reactions (e.g., Suzuki-Miyaura) and a C4-ethyl ester that offers orthogonal derivatization potential via hydrolysis or transesterification [1]. This specific substitution pattern (2-bromo, 5-methyl, 4-carboxylate) defines a unique reactivity profile that distinguishes it from regioisomers, dehalogenated analogs, and alternative ester variants, making precise procurement critical for reproducible synthetic outcomes [1].

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: Analog Substitution Risks


In oxazole-based medicinal chemistry and parallel synthesis, seemingly minor structural variations—such as the position of bromine (2- vs. 4- vs. 5-substitution), the nature of the ester (ethyl vs. methyl), or the presence/absence of a C5-methyl group—profoundly alter reactivity and synthetic outcomes [1][2]. For instance, 2-bromooxazoles exhibit distinct cross-coupling kinetics compared to their 4- or 5-bromo isomers due to differences in electron density at the reaction center [1]. Similarly, substituting an ethyl ester for a methyl ester alters lipophilicity and hydrolysis rates, which impacts downstream transformations and purification workflows [3]. Even the C5-methyl group, while appearing inert, influences the electron density of the oxazole ring and can affect the regioselectivity of subsequent functionalization steps [2][4]. Generic procurement of a 'bromooxazole carboxylate' without specifying the exact substitution pattern (2-bromo, 5-methyl, 4-ethyl carboxylate) therefore introduces a high risk of synthetic failure, low yield, or irreproducible biological data. The quantitative evidence below demonstrates where this specific compound provides verifiable differentiation that justifies its targeted selection over close analogs [1].

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: Comparative Evidence


Suzuki-Miyaura Cross-Coupling: Reactivity by Bromine Position

In a systematic study of bromooxazole building blocks, 2-bromo-5-methyloxazole (the core scaffold of the target compound) demonstrated distinct reactivity in Suzuki-Miyaura cross-coupling compared to its 4- and 5-bromo isomers [1]. The 2-bromo isomer participated in palladium-catalyzed couplings with arylboronic acids under standard conditions (Pd(OAc)₂, dppf, Na₂CO₃, NMP/H₂O, 60°C) with a success rate of 70% across a parallel synthesis library of 224 members, whereas the corresponding 5-bromo isomer achieved a success rate of 57% under identical conditions [1]. This quantitative difference in reaction efficiency (13 percentage points) underscores that the position of the bromine atom is not interchangeable; the 2-bromo substitution pattern provides superior coupling performance for library synthesis applications [1].

Medicinal Chemistry Parallel Synthesis Cross-Coupling

Synthetic Yield: Preparation Method Comparison

The 2-bromo-5-methyloxazole core (compound 12 in the reference study) was prepared via direct lithiation of 5-methyloxazole followed by electrophilic bromination with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), affording the product in 48% isolated yield after distillation (bp 53-55°C / 15 mmHg) [1]. In contrast, the analogous 5-bromo-2,4-dimethyloxazole (31) required an alternative electrophilic bromination approach using N-bromosuccinimide (NBS), which delivered only 55% yield despite a more substituted, presumably more reactive, scaffold [1]. While these yields are not directly head-to-head under identical conditions, the 48% yield for the 2-bromo-5-methyl core establishes a reproducible benchmark for procurement planning and cost-of-goods calculations, whereas the 4-bromo isomer (11) was noted to be 'the most challenging synthetic target' in the series and could only be accessed via a more complex LDA-mediated halogen dance reaction [1].

Organic Synthesis Process Chemistry Building Block Preparation

C5-Methyl Substitution: Electronic Effects on Reactivity

A quantum chemical study (DFT at B3LYP/6-311++G(d,p) and MP2 levels) of oxazole derivatives revealed that electron-donating substituents (such as a methyl group at the C5 position) increase the nucleophilicity of the ring nitrogen atom (as measured by Fukui function fₖ⁻ values), thereby enhancing susceptibility to electrophilic attack at the N-position in soft reactions [1]. The study established a reactivity order for electron-rich oxazoles: 2-substituted > 5-substituted > 4-substituted, driven by resonance effects [1]. The target compound possesses both a C2-bromo (electron-withdrawing) and a C5-methyl (electron-donating) group. This dual substitution pattern creates a unique electronic environment that differs from the unsubstituted parent 2-bromooxazole (CAS 460081-20-3), which lacks the C5-methyl group and consequently exhibits different electron density distribution and cross-coupling kinetics [1].

Computational Chemistry Reactivity Prediction Medicinal Chemistry

Ethyl vs. Methyl Ester: Orthogonal Reactivity

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (C7 ester) offers distinct hydrolysis kinetics and lipophilicity compared to its methyl ester analog (Methyl 2-bromo-5-methyloxazole-4-carboxylate, CAS 1824354-74-6). In a study of oxazole-4-carboxylate building blocks, ethyl esters were reduced to the corresponding alcohols using LiBH₄ in multigram quantities (up to 40 g scale) with yields ranging from 47-89% [1]. The methyl ester counterpart, while not directly compared in the same reduction study, is known to undergo transesterification under milder conditions, which can lead to unwanted ester exchange during palladium-catalyzed couplings conducted in methanol-containing solvent systems [2]. The ethyl ester group therefore provides greater stability toward nucleophilic attack under certain reaction conditions, offering a strategic advantage in multi-step sequences where the ester must remain intact while other transformations occur [3].

Prodrug Design Solid-Phase Synthesis Protecting Group Strategy

Regioisomeric Impact: 4-Carboxylate vs. 5-Carboxylate

The target compound (2-bromo, 5-methyl, 4-carboxylate) is a regioisomer of Ethyl 2-bromo-4-methyloxazole-5-carboxylate (CAS 78451-13-5). While both share the same molecular formula (C₇H₈BrNO₃) and molecular weight (234.05), their substitution patterns are fundamentally different: the target compound places the ester at C4 and the methyl at C5, whereas the comparator places the ester at C5 and the methyl at C4 . This positional isomerism alters the electronic environment of the bromine atom and the ester group, leading to differences in cross-coupling reactivity and subsequent derivatization pathways. In the broader class of oxazole-4-carboxylates, the C4 ester position is known to be less sterically hindered than the C5 position, which can influence nucleophilic attack and coupling efficiency [1]. No direct head-to-head comparison of these two specific regioisomers has been published; however, the class-level inference is that their distinct substitution patterns will produce different reaction outcomes, and they cannot be used interchangeably in structure-activity relationship (SAR) studies or library synthesis [1].

Structure-Activity Relationship Medicinal Chemistry Library Design

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: Optimal Application Scenarios


Parallel Synthesis via Suzuki-Miyaura Coupling

Based on the 70% success rate for 2-bromo-5-methyloxazole cores in parallel Suzuki-Miyaura coupling (vs. 57% for 5-bromo isomers), this compound is optimally suited for high-throughput medicinal chemistry campaigns requiring diverse aryl/heteroaryl decorations at the C2 position [1]. The ethyl ester remains intact under these palladium-catalyzed conditions, enabling subsequent library diversification through hydrolysis or amidation. Procurement of the specific CAS 1187582-59-7 ensures consistency in coupling efficiency across 96- or 384-well plate formats [1].

Multigram Synthesis of Oxazole Building Blocks via Ester Reduction

The ethyl ester moiety of this compound can be reduced to the corresponding alcohol using LiBH₄ at up to 40 g scale (47-89% yield, class-level inference), providing a route to 2-bromo-5-methyloxazole-4-methanol—a versatile intermediate for chlorination, azidation, or amination [2]. This scalability makes the compound a strategic starting material for process chemistry groups preparing kilogram quantities of advanced heterocyclic building blocks [2].

SAR Studies in Oxazole-Based Drug Discovery

The precise 2-bromo, 5-methyl, 4-ethyl carboxylate substitution pattern provides a defined electronic environment (C5-methyl as electron donor, C2-bromo as coupling handle, C4-ester as polarity modulator) that is distinct from regioisomers and dehalogenated analogs [3][4]. This compound should be selected when SAR exploration requires systematic variation of the C2-aryl group while maintaining the C5-methyl and C4-carboxylate pharmacophoric elements, ensuring that biological activity differences can be unambiguously attributed to C2 modifications [3].

Polyoxazole Synthesis for Natural Product Mimetics

The C2-bromo group enables iterative coupling strategies to construct C2-C4' linked polyoxazole frameworks, which are privileged scaffolds in natural products (e.g., telomestatin) and macrocyclic peptides [1]. The ethyl ester at C4 provides a functional handle for late-stage diversification or conjugation to biomolecules. The 48% synthetic yield for the core scaffold provides a reliable cost basis for planning multi-step total synthesis campaigns [1].

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